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molecular formula C12H7ClF5NS B8463299 2-(((Pentafluorophenyl)thio)methyl)pyridine, hydrochloride CAS No. 81851-10-7

2-(((Pentafluorophenyl)thio)methyl)pyridine, hydrochloride

Cat. No. B8463299
M. Wt: 327.70 g/mol
InChI Key: MUDBSTNZZWRUSH-UHFFFAOYSA-N
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Patent
US04327102

Procedure details

Pentafluorothiophenol (5 g) was added to a solution of sodium hydroxide (2.0 g) in ethanol (50 ml) and the resulting solution was treated with a solution of 2-picolyl chloride, hydrochloride (4.1 g) in ethanol (25 ml). The mixture was stirred at ambient temperature for 4 hours, filtered through Kieselghur and the solvent removed by evaporation. The residue was converted into the hydrochloride with ethereal HCl solution and this was recrystallised from acetone-ether to give 2-(((pentafluorophenyl)thio)methyl)pyridine, hydrochloride (5.0 g) mp 157°-8° C. (Found: C,44.0; H,2.4; N,4.0; C12H6F5NS.HCl requires C,44.0; H,2.15; N,4.3%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([SH:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[F:12].[OH-].[Na+].Cl.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22][Cl:23]>C(O)C>[ClH:23].[F:1][C:2]1[C:7]([S:8][CH2:22][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][N:16]=2)=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[F:12] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1S)F)F)F)F
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CCl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Kieselghur
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
this was recrystallised from acetone-ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.FC1=C(C(=C(C(=C1SCC1=NC=CC=C1)F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 4.3%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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